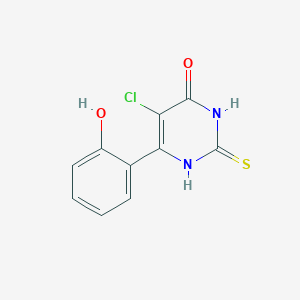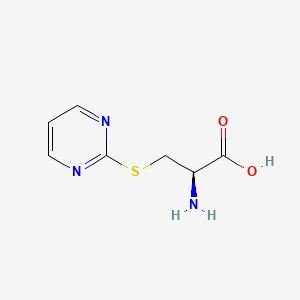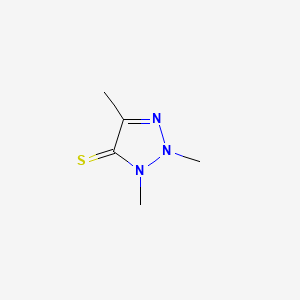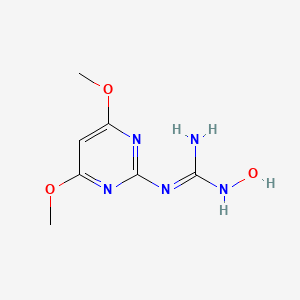
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is known for its unique structure, which includes a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a hydroxyguanidine group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine typically involves the reaction of 4,6-dimethoxypyrimidine with hydroxyguanidine under specific conditions. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures, usually around 150°C, to achieve optimal conversion and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used.
科学研究应用
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies .
相似化合物的比较
Similar Compounds
Nicosulfuron: A selective systemic herbicide with a similar pyrimidine structure.
Orthosulfamuron: Another herbicide belonging to the pyrimidinyl sulfonylureas family.
Bensulfuron-methyl: A sulfonylurea herbicide with a related structure.
Uniqueness
1-(4,6-Dimethoxypyrimidin-2-yl)-3-hydroxyguanidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the hydroxyguanidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H11N5O3 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
2-(4,6-dimethoxypyrimidin-2-yl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H11N5O3/c1-14-4-3-5(15-2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) |
InChI 键 |
YERQZZNKKCTKLX-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC(=NC(=N1)/N=C(\N)/NO)OC |
规范 SMILES |
COC1=CC(=NC(=N1)N=C(N)NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)
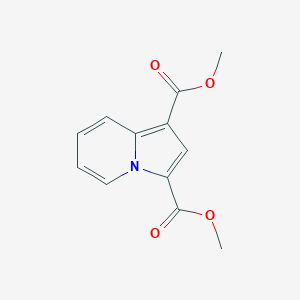
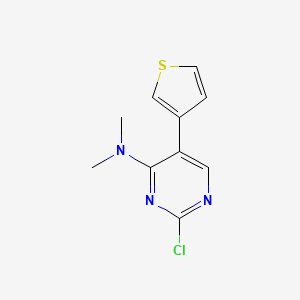
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
